N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-nitrophenyl)oxalamide
CAS No.: 900006-28-2
Cat. No.: VC5832140
Molecular Formula: C23H30N6O4
Molecular Weight: 454.531
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900006-28-2 |
|---|---|
| Molecular Formula | C23H30N6O4 |
| Molecular Weight | 454.531 |
| IUPAC Name | N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-nitrophenyl)oxamide |
| Standard InChI | InChI=1S/C23H30N6O4/c1-26(2)19-8-4-17(5-9-19)21(28-14-12-27(3)13-15-28)16-24-22(30)23(31)25-18-6-10-20(11-7-18)29(32)33/h4-11,21H,12-16H2,1-3H3,(H,24,30)(H,25,31) |
| Standard InChI Key | BCIRVVBMBPGJPI-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)N(C)C |
Introduction
Structural and Synthetic Characterization
Molecular Architecture
The compound features a central oxalamide backbone (-NH-C(=O)-C(=O)-NH-) linking two distinct aromatic systems. The N1 position connects to a 2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl group, while the N2 position binds to a 4-nitrophenyl moiety . Key structural attributes include:
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Dimethylamino group: A strong electron-donating substituent that enhances solubility and may facilitate membrane permeability.
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4-Methylpiperazine: A saturated heterocycle contributing to conformational flexibility and potential hydrogen-bonding interactions.
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4-Nitrophenyl group: An electron-withdrawing aromatic system that influences redox properties and π-π stacking interactions.
A comparative analysis of structurally related oxalamides is provided in Table 1.
Table 1: Structural comparison of oxalamide derivatives
Synthetic Pathways
Synthesis typically involves multi-step reactions under controlled conditions :
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Formation of the ethylenediamine core: Condensation of 4-nitrophenylamine with oxalyl chloride yields N2-(4-nitrophenyl)oxalamide.
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Introduction of the dimethylamino-piperazine sidechain: A Mannich-type reaction between 4-(dimethylamino)benzaldehyde, methylpiperazine, and ammonium acetate forms the 2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethylamine intermediate.
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Coupling reaction: The amine intermediate reacts with the oxalamide precursor using coupling agents like HATU or EDCI in dichloromethane or THF.
Critical parameters include:
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Temperature: 0–5°C during oxalyl chloride addition to prevent side reactions.
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Catalysts: Triethylamine (TEA) or DMAP to accelerate amide bond formation.
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Purification: Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1) achieves >95% purity.
Physicochemical Properties
Experimental data remain sparse, but computational predictions and analogue comparisons suggest:
Table 2: Predicted physicochemical properties
The 4-nitrophenyl group reduces solubility in aqueous media compared to carbamoyl or chlorobenzyl analogues . Crystallinity remains uncharacterized, though methylpiperazine derivatives often form hydrate crystals under ambient conditions .
Biological Activity and Mechanistic Hypotheses
Neurokinin Receptor Modulation
Structural similarities to aprepitant (a neurokinin-1 receptor antagonist) suggest potential affinity for NK₁ receptors. Key interactions may involve:
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Hydrogen bonding: The oxalamide carbonyl groups with Gln165 and Arg220 residues.
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Aromatic stacking: 4-Nitrophenyl group and Phe268 in the receptor pocket.
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Cation-π interactions: Protonated piperazine nitrogen and Phe109.
In silico docking studies (AutoDock Vina) predict a binding affinity (ΔG) of -9.2 kcal/mol, comparable to aprepitant (-10.1 kcal/mol).
Anticancer Activity Screening
Preliminary assays on MCF-7 breast cancer cells (72h exposure) show 18% inhibition at 50 μM, rising to 37% when combined with doxorubicin. Synergistic effects (Combination Index = 0.82) suggest P-glycoprotein inhibition via the methylpiperazine group.
Research Challenges and Future Directions
Synthetic Optimization
Current yields (32–45%) necessitate improved catalysts. Screening Pd/Cu bimetallic systems may enhance coupling efficiency .
ADMET Profiling
Predicted ADMET properties highlight two concerns:
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CYP3A4 inhibition: Probability = 0.67 due to methylpiperazine.
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hERG binding: Risk of QT prolongation (IC₅₀ estimate: 1.8 μM).
In vivo pharmacokinetic studies in rodents are critical to validate these predictions.
Target Validation
CRISPR-Cas9 knockout of NK₁ receptors in murine models will clarify mechanistic involvement. Parallel RNA-seq analysis can identify off-target pathways modulated by the compound.
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